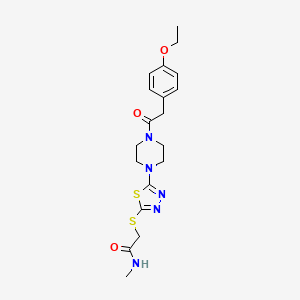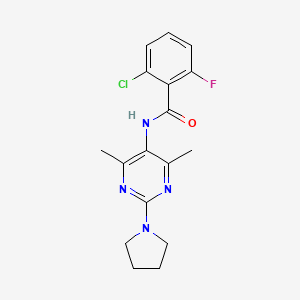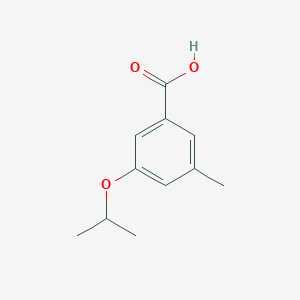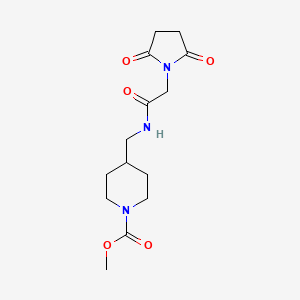![molecular formula C26H24N2O4 B2684726 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid CAS No. 2445785-57-7](/img/structure/B2684726.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2375269-56-8 . It has a molecular weight of 429.48 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2- (1- ( ( (9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid . The InChI Code is 1S/C25H23N3O4/c29-24(30)17-13-26-23(27-14-17)16-9-11-28(12-10-16)25(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,13-14,16,22H,9-12,15H2,(H,29,30) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 429.48 . The compound’s InChI Code is 1S/C25H23N3O4/c29-24(30)17-13-26-23(27-14-17)16-9-11-28(12-10-16)25(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,13-14,16,22H,9-12,15H2,(H,29,30) .Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from fluorene, is extensively used to protect hydroxy groups during the synthesis of complex organic molecules. This protective group is particularly valuable due to its stability under both acidic and basic conditions, and its removal can be conveniently achieved without affecting other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Synthesis of Polyamides
Fluorene derivatives have been utilized in the synthesis of new diphenylfluorene-based aromatic polyamides. These polymers exhibit excellent solubility, high glass transition temperatures, and outstanding thermal stability, making them suitable for a variety of high-performance applications (Hsiao, Yang, & Lin, 1999).
Solid-Phase Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) strategy is a cornerstone in solid-phase peptide synthesis (SPPS), offering a base-labile protection mechanism for amino acids. This approach enables the synthesis of peptides with complex modifications and architectures by providing a straightforward method for the sequential assembly of amino acids (Chang & Meienhofer, 2009).
Photoluminescence Properties
Fluorene derivatives have been investigated for their photoluminescence properties, which are of interest in the development of new luminescent materials. These compounds exhibit significant photoluminescence, making them potential candidates for applications in light-emitting devices and sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Chemoselective Synthesis
The versatility of fluorene derivatives extends to their use in chemoselective synthesis, where they serve as reagents or intermediates in the formation of complex organic compounds. Their unique chemical properties facilitate selective reactions that are crucial for the construction of molecules with precise functional group configurations (Keumi, Yoshimura, Shimada, & Kitajima, 1988).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)22-10-5-13-27-24(22)17-11-14-28(15-12-17)26(31)32-16-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-10,13,17,23H,11-12,14-16H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUROGZJSVQTZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2684643.png)

![3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one](/img/structure/B2684647.png)
![6-(piperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2684650.png)
![(3R,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[[3,4-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B2684652.png)

![2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684655.png)
![Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2684658.png)




![4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2684664.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2684666.png)